molecular formula C19H18N4O2S B2760121 N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-81-0

N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2760121
CAS No.: 872987-81-0
M. Wt: 366.44
InChI Key: RBYAOHSYJOPSGQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a pyridazinyl group, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the cyclization of appropriate precursors under reflux conditions in the presence of a suitable catalyst.

    Thioacetamide Formation: The next step involves the introduction of the thioacetamide group. This is usually done by reacting the pyridazinyl intermediate with thioacetic acid or its derivatives under controlled temperature and pH conditions.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinyl ring or the thioacetamide group, potentially yielding amines or thiols.

    Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell growth in cancer or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(pyridin-3-yl)acetamide: Lacks the pyridazinyl group, which may result in different biological activities.

    N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide, potentially altering its reactivity and biological properties.

Uniqueness

N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyridazinyl and thioacetamide groups distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-17-7-3-2-5-15(17)12-21-18(24)13-26-19-9-8-16(22-23-19)14-6-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYAOHSYJOPSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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